N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide
Description
N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide is a complex organic compound known for its unique chemical structure and properties
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-8-7-11-17(16(13)4)21(25(5,23)24)12-18(22)20-19-14(2)9-6-10-15(19)3/h6-11H,12H2,1-5H3,(H,20,22) |
InChI Key |
XMZPIVZSWJWDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2,6-dimethylaniline with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2,3-dimethylaniline and acetic anhydride under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for other compounds.
4,4’-Dichlorobenzophenone: Used in the production of polymers and as an intermediate in chemical synthesis.
Uniqueness
N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
